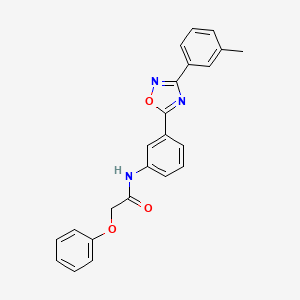
2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as PTOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTOPA is a member of the oxadiazole family of compounds, which are known for their diverse pharmacological properties.
Mechanism of Action
2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide exerts its effects through its ability to inhibit acetylcholinesterase activity. This inhibition leads to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function and memory. 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase activity, 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide is its ability to inhibit acetylcholinesterase activity, which makes it a useful tool for studying the role of acetylcholine in the brain. However, one limitation of 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide is its relatively low potency compared to other acetylcholinesterase inhibitors. Additionally, 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Future Directions
There are a number of potential future directions for research on 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of interest is the development of more potent acetylcholinesterase inhibitors based on the structure of 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide. Another area of interest is the investigation of 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide's potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the in vivo effects of 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide and its potential as a therapeutic agent.
Synthesis Methods
2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide begins with the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with phenol in the presence of a dehydrating agent. The resulting product is then reacted with 3-aminobenzophenone to form 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide.
Scientific Research Applications
2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function and memory.
properties
IUPAC Name |
N-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-7-5-8-17(13-16)22-25-23(29-26-22)18-9-6-10-19(14-18)24-21(27)15-28-20-11-3-2-4-12-20/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQMCXRUJVWXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7705287.png)

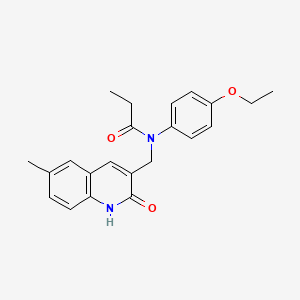
![N'-[(Z)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705297.png)
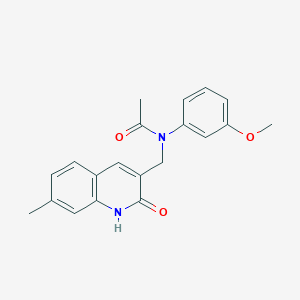
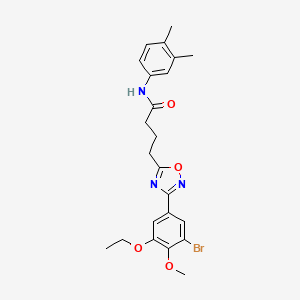
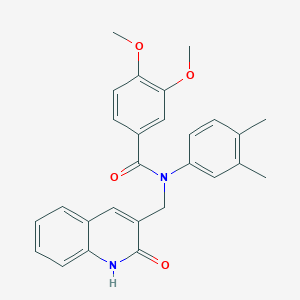


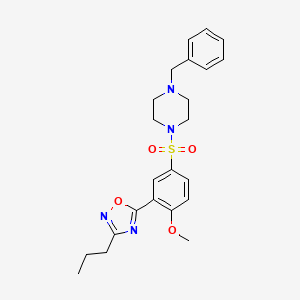
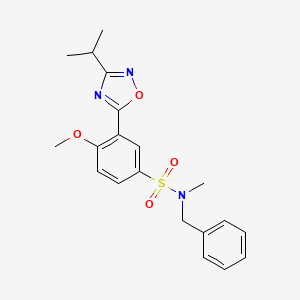

![3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705363.png)
